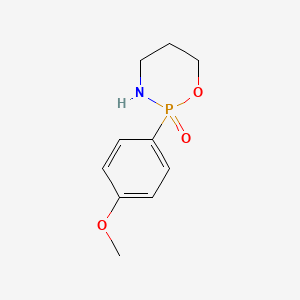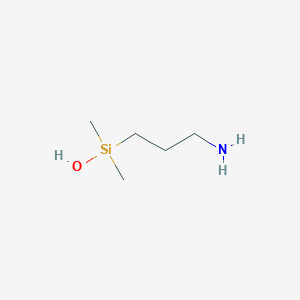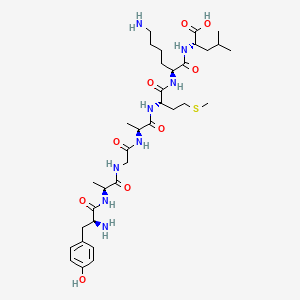
L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine is a peptide composed of seven amino acids: L-tyrosine, L-alanine, glycine, L-alanine, L-methionine, L-lysine, and L-leucine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-alanine, is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-alanine, L-methionine, L-lysine, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学的研究の応用
L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based drugs and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary based on the peptide’s structure and function.
類似化合物との比較
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-glutamine: Another dipeptide with different amino acids but similar applications in biochemistry and medicine.
特性
CAS番号 |
343863-41-2 |
|---|---|
分子式 |
C34H56N8O9S |
分子量 |
752.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H56N8O9S/c1-19(2)16-27(34(50)51)42-32(48)25(8-6-7-14-35)41-33(49)26(13-15-52-5)40-30(46)21(4)38-28(44)18-37-29(45)20(3)39-31(47)24(36)17-22-9-11-23(43)12-10-22/h9-12,19-21,24-27,43H,6-8,13-18,35-36H2,1-5H3,(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,49)(H,42,48)(H,50,51)/t20-,21-,24-,25-,26-,27-/m0/s1 |
InChIキー |
XAJCBYRVDVRHKM-PARYCNTBSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


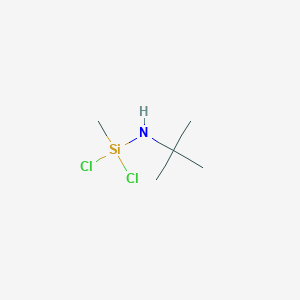
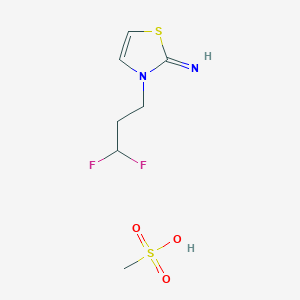
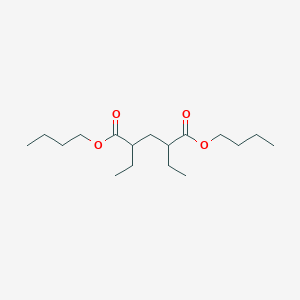
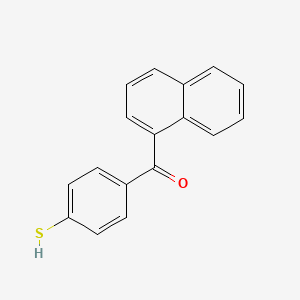
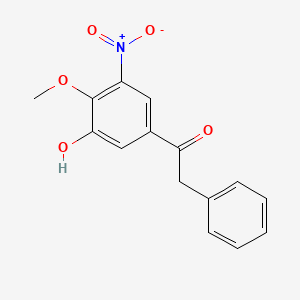
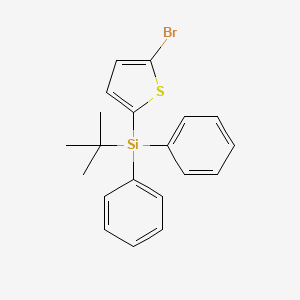
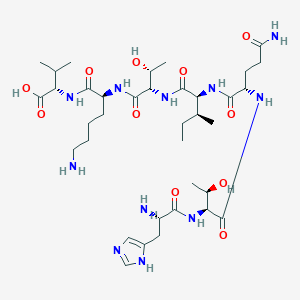
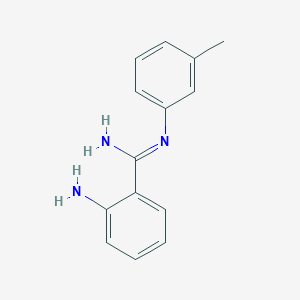
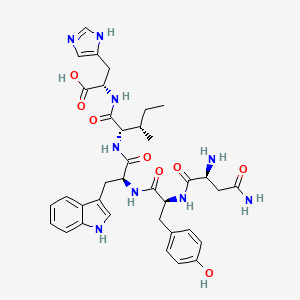

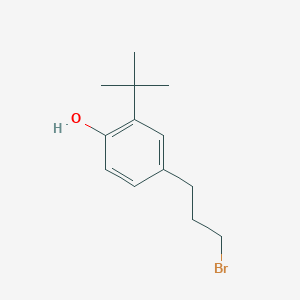
![[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate](/img/structure/B14246681.png)
